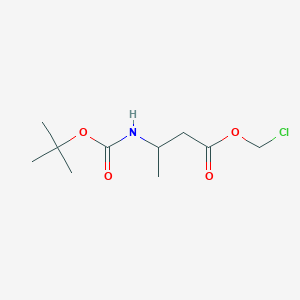

Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate is a chemical compound with the molecular formula C11H20ClNO4. It is a derivative of butanoic acid and contains a chloromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylate group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 3-aminobutanoic acid.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Chloromethylation: The carboxyl group is then converted to a chloromethyl ester using chloromethyl chloroformate in the presence of a base.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring proper control of reaction conditions, and purification steps to achieve high purity and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or their derivatives.

Reduction: Reduction reactions can be performed to remove the chloromethyl group, yielding the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and aprotic solvents are employed.

Major Products Formed:

Oxidation: Carboxylic acids or their derivatives.

Reduction: Alcohols.

Substitution: Various substituted products depending on the nucleophile used.

科学的研究の応用

Synthesis and Reaction Mechanisms

Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate can be synthesized through various methods, including:

- Protection of Amino Groups : The amino group is protected using tert-butoxycarbonyl (Boc) to facilitate subsequent reactions without interference.

- Nucleophilic Substitution Reactions : The chloromethyl group can undergo nucleophilic substitution, making it useful for introducing new functional groups.

- Deprotection Under Acidic Conditions : The Boc group can be removed using trifluoroacetic acid (TFA), yielding the free amino acid derivative which can participate in further reactions such as peptide bond formation.

Scientific Research Applications

This compound finds applications across several fields:

Organic Chemistry

- Peptide Synthesis : This compound is utilized as an intermediate in the synthesis of peptides, where the Boc group protects the amino functionality during coupling reactions.

- Synthesis of Complex Molecules : Its reactivity allows for the construction of complex organic frameworks, facilitating the development of new compounds with potential biological activity.

Medicinal Chemistry

- Drug Discovery : The compound serves as a precursor for various pharmaceuticals, particularly those targeting specific biological pathways.

- Biologically Active Compounds : Research indicates that derivatives of this compound exhibit potential anti-inflammatory and neuroprotective properties, making them candidates for therapeutic applications.

Biochemistry

- Enzyme Inhibition Studies : The compound's derivatives are explored for their ability to inhibit specific enzymes, contributing to the understanding of metabolic pathways and disease mechanisms.

Case Study 1: Peptide Synthesis

In a study published in The Journal of Organic Chemistry, researchers demonstrated the utility of this compound in synthesizing a series of biologically active peptides. The Boc protection allowed for selective coupling reactions, leading to high yields and purity of the desired products .

Case Study 2: Antitumor Activity

Research highlighted in Pharmaceutical Research explored the antitumor activity of derivatives synthesized from this compound. These studies indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents .

Comparison Table of Applications

作用機序

The mechanism by which Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate exerts its effects depends on the specific application. In peptide synthesis, the Boc-protected amino group prevents unwanted side reactions, allowing for selective coupling of amino acids. The chloromethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.

Molecular Targets and Pathways:

Peptide Synthesis: The Boc group protects the amino group, allowing for selective reactions with activated esters or other coupling agents.

Substitution Reactions: The chloromethyl group can be replaced by nucleophiles, leading to the formation of new compounds.

類似化合物との比較

Chloromethyl 3-((tert-butoxycarbonyl)amino)propanoate: Similar structure but with a shorter carbon chain.

Chloromethyl 4-((tert-butoxycarbonyl)amino)butanoate: Similar structure but with a different position of the amino group.

Uniqueness: Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate is unique due to its specific combination of functional groups, which allows for versatile applications in synthesis and research.

生物活性

Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate (CAS No. 150109-41-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₉H₁₆ClNO₄

- Molecular Weight : 237.68 g/mol

- CAS Number : 150109-41-4

- MDL Number : MFCD20268528

- Purity : Specifications vary; typically requires inert atmosphere storage at 2-8°C.

Synthesis

This compound can be synthesized through various methods, including alkylation reactions involving tert-butoxycarbonyl (Boc)-protected amines. The synthetic route often involves the use of chloromethyl esters and the subsequent protection of amine functionalities to enhance stability and solubility in biological systems.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its potential as an antitumor agent and its effects on cellular mechanisms.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives containing the tert-butoxycarbonyl group can enhance the cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways .

The proposed mechanism involves the inhibition of specific kinases involved in cancer progression. For example, compounds featuring similar structural motifs have been shown to inhibit BCR-ABL1 kinase activity, which is crucial in chronic myeloid leukemia (CML) . This inhibition leads to decreased cell survival and increased apoptosis in malignant cells.

Case Studies

- Study on Antitumor Efficacy : A study published in the Journal of Organic Chemistry highlighted the efficacy of related compounds in inhibiting tumor growth in vitro and in vivo models. The results demonstrated a dose-dependent response, with significant reductions in tumor size observed at higher concentrations .

- Mechanistic Insights : Research conducted by the Royal Society of Chemistry provided insights into the molecular interactions between this compound and target proteins involved in cancer signaling pathways. The study utilized X-ray crystallography and NMR spectroscopy to elucidate binding affinities and conformational changes upon ligand binding .

Data Table: Biological Activity Overview

化学反応の分析

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with various nucleophiles, enabling functionalization of the molecule:

Key Findings :

-

Reactions with amines proceed via an SN₂ mechanism, requiring polar aprotic solvents and mild bases like DIEA for deprotonation.

-

Thiol substitutions exhibit higher regioselectivity under basic conditions due to the enhanced nucleophilicity of thiolate ions .

Boc Deprotection

The Boc group is selectively removed under acidic conditions to yield free amines:

Mechanistic Insight :

-

TFA cleaves the Boc group via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol .

-

Deprotection kinetics are temperature-dependent, with faster rates observed at room temperature .

Hydrolysis and Esterification

The ester moiety participates in hydrolysis and transesterification:

Notable Observations :

-

Hydrolysis under basic conditions proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl .

-

Transesterification requires Brønsted acid catalysts (e.g., TsOH) to activate the carbonyl group .

Stability and Side Reactions

特性

IUPAC Name |

chloromethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO4/c1-7(5-8(13)15-6-11)12-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUNDWHIFKCLMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OCCl)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。